One of the most prominent applications of Arsenazo III is the detection and quantification of calcium ions (Ca2+) in various solutions. It forms a stable 1:1 complex with calcium ions, exhibiting a distinct color change that can be measured using a technique called spectrophotometry []. This allows researchers to determine the concentration of free calcium in biological samples, environmental samples, and various solutions with high sensitivity and selectivity [, ].
Beyond simple detection, Arsenazo III can be used to study the "speciation" of calcium in solutions containing other molecules that can bind to calcium. These "calcium-binding ligands" can affect the availability of free calcium ions. By employing a two-wavelength method with Arsenazo III, researchers can distinguish between free calcium and calcium bound to these ligands, providing valuable insights into calcium behavior in complex biological systems [].
While its application with calcium is most established, research suggests Arsenazo III might have potential for detecting other metal ions as well. Studies have explored its use for the detection of palladium ions (Pd2+) with promising results []. Further research is needed to explore its effectiveness and selectivity for other metal ions.
Arsenazo III is a synthetic organic compound known for its ability to form complexes with various metal ions, particularly alkaline earth metals and transition metals. It is characterized by its dark brown color and is widely utilized as a metallochromic indicator in analytical chemistry. The compound's chemical structure features an azo group, which is responsible for its chromogenic properties, enabling it to change color upon binding with specific metal ions. Its systematic name is 2,7-bis[4-(arsenophenylazo)]-1,8-dihydroxy-naphthalene-3,6-disulfonic acid.
The mechanism of action of Arsenazo III involves the formation of a colored complex with calcium ions. The negatively charged sulfonate and arsonic acid groups create a binding site that attracts the positively charged calcium ion. Additionally, the aromatic nitrogens may participate in coordination with the calcium ion, further strengthening the complex []. This complex formation alters the electronic structure of the molecule, leading to a change in its light absorption properties, resulting in a visible color change.
Research on the biological activity of Arsenazo III indicates potential interactions with biological systems, particularly concerning its toxicity and effects on cellular processes. While it is primarily used in laboratory settings for metal ion detection, caution is advised due to its arsenic content, which can be toxic. Studies have shown that Arsenazo III may influence calcium signaling pathways due to its ability to bind calcium ions, potentially affecting muscle contraction and neurotransmitter release mechanisms .
Arsenazo III can be synthesized through a multi-step chemical process involving the following steps:
Arsenazo III has several important applications:
Interaction studies have focused on understanding how Arsenazo III binds with various metal ions under different environmental conditions:
Several compounds exhibit similar properties to Arsenazo III regarding their ability to form complexes with metal ions. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Dithizone | A thiol compound used for heavy metals | Forms colored complexes; highly sensitive |
Sulphochlorophenol S | A sulfonated phenolic compound | Used in similar applications but less selective |
Orthanyle S | Another azo compound | Exhibits different binding characteristics |
Chromazurol B | A chromogenic reagent | Primarily used for alkaline earth metals |
Arsenazo III stands out due to its specific selectivity for certain metal ions and its unique chromogenic properties that allow for precise analytical measurements.
Arsenazo III, systematically known as 3,6-bis[(2-arsonophenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt, serves as a highly versatile metallochromic indicator for spectrophotometric determination of various metal ions [1] [13]. The reagent forms stable colored complexes with more than 30 metal ions, with analytical procedures primarily utilizing spectrophotometric detection [13]. The absorption spectra of metal complexes with Arsenazo III characteristically exhibit two maxima at approximately 610 and 665 nanometers, with the 665 nanometer wavelength preferred for analytical purposes due to minimal reagent interference [13].
The exceptional analytical sensitivity of Arsenazo III stems from the high molar extinction coefficients of its metal complexes, which range from 5 × 10⁴ to 1.3 × 10⁵ liters per mole per centimeter [13]. Under optimum conditions, the sensitivity can reach 0.01 gamma per milliliter, demonstrating the reagent's capability for trace-level determinations [13]. The superior analytical selectivity of Arsenazo III compared to its predecessor Arsenazo I results from considerably higher complex stabilities, enabling analytical utilization in strong mineral acidic media where hydrolysis and polynuclear species formation are minimized [13].
Metal Ion | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Complex Stoichiometry | pH Range | Reference |
---|---|---|---|---|---|
Calcium | 650 | 4.40 × 10⁴ | 1:1 | 5-6 | [1] |
Strontium | 650 | 4.00 × 10⁴ | 1:1 | 5-6 | [1] |
Barium | 650 | 3.65 × 10⁴ | 1:1 | 5-6 | [1] |
Uranium | 651 | 1.45 × 10⁵ | 1:1 | 3.0 | [17] |
Thorium | 660 | 9.74 × 10⁴ | 1:1 | 1.0-2.0 | [30] |
Lanthanum | 610 | 4.33 × 10⁴ | 1:1 | 7.4 | [14] |
The application of Arsenazo III for calcium determination in biological fluids represents a significant advancement in clinical analytical chemistry [4] [8]. A photometric method utilizing Arsenazo III color complexone has been developed for total calcium measurement in serum and other biological liquids [4]. The physicochemical characteristics of the Arsenazo III-calcium complex include favorable spectral properties with molar extinction coefficients of 4.40 × 10⁴ liters per mole per centimeter at 650 nanometers [1].
Arsenazo III-based assays have been specifically developed for rapid, specific, and sensitive determination of rare earth element content in various culture media [5] [10]. The methodology enables monitoring of lanthanum and europium depletion from culture medium by acidophilic verrucomicrobial methanotroph Methylacidiphilum fumariolicum strain SolV [5]. The assay demonstrates versatility through modification for screening uptake of other rare earth elements such as praseodymium, or monitoring lanthanum depletion from growth media in neutrophilic methylotrophs like Methylobacterium extorquens strain AM1 [5].
The Arsenazo III assay presents a convenient and rapid detection method for rare earth element levels in culture media, serving as a sensitive alternative to inductively coupled plasma mass spectrometry or atomic absorption spectroscopy [5] [10]. Under acidic pH conditions below 2.9, rare earth elements readily hydrolyze and can be analyzed in the presence of calcium and other metal cations, providing enhanced selectivity [5]. The optimal pH range between 2.7 and 2.8 represents an excellent compromise between sensitivity and selectivity for rare earth element determination [10].
Detection capabilities span the range of 0.1 to 10 micromolar concentrations, which encompasses typical cultivation requirements [5]. The Arsenazo III-lanthanum complex exhibits maximum absorbance at 650 nanometers, with an additional peak detectable at 600 nanometers under certain conditions for concentrations exceeding 2 micromolar [10]. Individual calibration curves are required for each rare earth element derivative, as absorption intensity at 650 nanometers varies within the lanthanide series [10].
Application | Detection Limit | Linear Range | Precision (RSD%) | Recovery Rate | Reference |
---|---|---|---|---|---|
Calcium in Biological Fluids | 0.01-0.05 ppm | 2.15-2.75 mmol/L | ~5% | Not specified | [4] |
Rare Earth Elements | 0.1-10 μM | 0.1-10 μM | Not specified | Not specified | [5] |
Uranium in Industrial Samples | 0.01 γ/ml | 10-50 μg/g | ±1.4-4.0% | 96.0-98.6% | [17] |
Thorium Analysis | 0.70-11.64 μmol/L | 0.70-11.64 μmol/L | ±1.48-4.34% | Not specified | [30] |
Zirconium Determination | 0.01-0.05 ppm | Not specified | Not specified | Not specified | [13] |
Industrial applications of Arsenazo III for uranium, thorium, and zirconium analysis have demonstrated exceptional analytical performance in challenging sample matrices [6] [17] [19]. A comprehensive method for spectrophotometric determination of microgram amounts of zirconium, uranium(VI), thorium, and rare earths with Arsenazo III utilizes systematic separation by extraction [6]. The methodology involves sequential extraction steps: zirconium extraction into xylene solution of thenoyltrifluoroacetone from approximately 4 molar hydrochloric acid, followed by uranium(VI) extraction into xylene solution of tri-n-octylamine, then thorium extraction into thenoyltrifluoroacetone solution at pH 1.5, and finally rare earth extraction at pH 4.7 [6].
Uranium determination using 0.07 percent Arsenazo III as chromogenic reagent in 3 molar perchloric acid medium has achieved remarkable analytical performance [17] [18]. The uranium-Arsenazo III complex forms instantaneously and maintains stability for more than three weeks with constant absorbance [17]. Beer's law obedience extends up to uranium concentrations of 16 micrograms per gram, with molar absorptivity at 651 nanometers reaching 1.45 × 10⁵ molar⁻¹ cubic decimeters per centimeter at 24 ± 2 degrees Celsius [17] [18].
Interference studies reveal that only phosphate and citrate at 70-fold excess over uranium seriously interfere, while other anions can be tolerated up to 70-fold excess [17] [18]. Among cations studied, manganese(II), cobalt(II), nickel(II), copper(II), and chromium(III) decrease normal complex absorbance, while iron(III), cerium(III), and yttrium(III) enhance absorbance [17] [18]. Accuracy validation through standard solutions in the 10-50 microgram per gram range demonstrated 96.0-98.6 percent recovery rates [17] [18].
Thorium analysis in technological solutions of rare earth manufacture employs spectrophotometric methods using Arsenazo III at 665 nanometers [19]. Solutions containing more than 0.1 grams per liter thorium require dilution with nitric acid to ensure solution concentrations do not exceed 2 milligrams of rare earth elements, 1 milligram of iron(III), or 5 milligrams of fluoride [19]. For solutions containing less than 0.1 grams per liter thorium, extraction with tributylphosphate is recommended [19].
Validation parameters for thorium determination using Arsenazo III demonstrate a molar absorptivity at 660 nanometers equal to 9.74 (±0.09) × 10⁴ cubic centimeters per mole per liter [30]. Beer's law obedience spans the range from 0.70 to 11.64 micromoles per liter [30]. Precision testing at three concentrations (3.88, 1.30, and 7.76 micromoles per liter) yielded relative standard deviations of ±1.48, ±4.34, and ±3.07 percent respectively [30]. Trueness values did not exceed 3 percent, confirming excellent analytical accuracy [30].
Derivative spectrophotometry represents a significant methodological advancement in Arsenazo III-based analytical chemistry, enabling simultaneous determination of multiple metal ions without requiring separation procedures [21] [22] [23]. Second-derivative spectrophotometry has been developed for simultaneous determination of microgram quantities of uranium and thorium with Arsenazo III in hydrochloric acid medium [21] [22]. The second-derivative absorbances of uranium and thorium Arsenazo III complexes at 679.5 and 684.4 nanometers are utilized for quantification [21] [22].
Both uranium and thorium in the concentration range 0.1-0.7 micrograms per milliliter have been determined simultaneously with good precision [21] [22]. The procedure eliminates the need for uranium and thorium separation and permits determination of both metals in the presence of alkaline-earth metals and zirconium, although lanthanides cause interference [21] [22]. This methodology represents a substantial improvement over conventional spectrophotometric approaches that require time-consuming separation steps.
Third-order derivative spectrophotometry has been employed for determination of thorium, uranium, and zirconium with Arsenazo III [23]. Complexes of these metals with the reagent form in strongly acidic (4 molar perchloric acid) and 2-propanol-water (25 percent volume/volume) medium [23]. Optimal apparatus parameters and derivative spectra acquisition methods have been established for enhanced analytical performance [23].
The third-order derivative methodology enables determination of thorium and zirconium sum by measuring derivative values at 673.4 nanometers, where the derivative spectrum of the uranium(VI)-Arsenazo III complex crosses the zero line [23]. When oxalic acid masks zirconium, the derivative value at 673.4 nanometers becomes a measure of thorium concentration, while measurement at 659.2 nanometers quantifies uranium [23]. This approach provides unprecedented capability for simultaneous multi-element analysis without physical separation requirements.
Metal Ion Pair | Derivative Order | Wavelengths (nm) | Concentration Range | Medium | Advantages | Reference |
---|---|---|---|---|---|---|
Uranium + Thorium | Second derivative | 679.5, 684.4 | 0.1-0.7 μg/ml | HCl | No separation required | [21] |
Thorium + Uranium + Zirconium | Third derivative | 673.4, 659.2 | 0.1-0.7 μg/ml | 4 M HClO₄ + 25% 2-propanol | Simultaneous determination | [23] |
Calcium + Magnesium | Standard spectrophotometry | 650 | 2.15-2.75 mmol/L | pH 5-6 | High selectivity | [1] |
Comparative analytical performance evaluation demonstrates that Arsenazo III spectrophotometry offers distinct advantages and limitations when compared to inductively coupled plasma mass spectrometry and atomic absorption spectroscopy [5] [10] [12]. Inductively coupled plasma mass spectrometry provides ultra-trace sensitivity with detection limits in the parts per trillion range, making it the gold standard for environmental monitoring, toxicology studies, and trace metal analysis [12]. However, inductively coupled plasma mass spectrometry requires expensive equipment and complex operational procedures [12].
Atomic absorption spectroscopy provides good sensitivity for many metals, often detecting concentrations in the low parts per million range, and is well-suited for routine water quality testing, food analysis, and pharmaceutical quality control [12]. Atomic absorption spectroscopy is typically single-element, meaning each target element requires individual analysis, which limits sample throughput when multiple elements need quantification [12].
Arsenazo III spectrophotometry operates in the parts per million to sub-parts per million detection range, offering simple operation with rapid analysis capabilities [5] [10]. The methodology presents a convenient and fast detection method for rare earth element levels in culture media and serves as a sensitive alternative to inductively coupled plasma mass spectrometry or atomic absorption spectroscopy [5] [10]. The primary advantages include low cost, simple instrumentation requirements, and rapid analysis times [5] [10].
Comparative studies utilizing both inductively coupled plasma mass spectrometry and Arsenazo III spectrophotometry for rare earth element monitoring demonstrate excellent correlation between methodologies [10]. The Arsenazo III assay provides reliable alternative measurements to inductively coupled plasma mass spectrometry for biological applications where ultra-trace sensitivity is not required [10]. The methodology particularly excels in applications requiring routine monitoring without specialized analytical instrumentation [5].
Recovery studies comparing high-performance liquid chromatography inductively coupled plasma mass spectrometry and hydride generation cryotrapping atomic absorption spectroscopy reveal important methodological considerations [29]. While inductively coupled plasma mass spectrometry provides superior detection limits, arsenic species recovery issues can compromise analytical results in complex biological matrices [29]. Total arsenic recoveries below 25 percent have been observed in certain analytical conditions, demonstrating the importance of method validation [29].
Analytical Method | Detection Range | Sample Throughput | Cost | Complexity | Advantages | Limitations |
---|---|---|---|---|---|---|
Arsenazo III Spectrophotometry | ppm to sub-ppm | Single element | Low | Simple | Simple operation, rapid | Matrix effects |
Inductively Coupled Plasma Mass Spectrometry | ppt | Multi-element simultaneous | High | Complex | Ultra-trace sensitivity | Expensive equipment |
Atomic Absorption Spectroscopy | ppm | Single element | Moderate | Moderate | Good sensitivity | Single element analysis |
Inductively Coupled Plasma Optical Emission Spectroscopy | ppm | Multi-element simultaneous | High | Complex | Multi-element capability | Matrix effects |